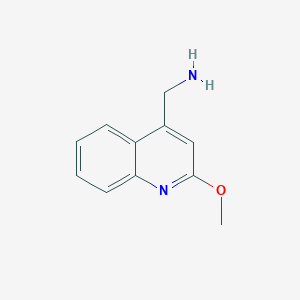
(2-Methoxyquinolin-4-yl)methanamine
Vue d'ensemble
Description
“(2-Methoxyquinolin-4-yl)methanamine” is a chemical compound with the CAS Number: 708261-70-5 . It has a molecular weight of 188.23 . The IUPAC name for this compound is (2-methoxy-4-quinolinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Methoxyquinolin-4-yl)methanamine” is 1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Methoxyquinolin-4-yl)methanamine” is a powder with a melting point of 86-89°C . and is stored at a temperature of 4°C .Applications De Recherche Scientifique
Antimicrobial Activities
Compounds derived from (2-Methoxyquinolin-4-yl)methanamine, specifically the triazole-linked derivatives, have shown promising results as antimicrobial agents. These compounds have exhibited moderate to very good activities against pathogenic bacterial and fungal strains, comparable to first-line drugs used in antimicrobial therapy (Thomas, Adhikari, & Shetty, 2010).
Antitumor Activities
A series of novel mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, demonstrated significant in vitro cytotoxicity against various human cancer cell lines. These compounds have shown potential as antitumor agents, with some derivatives displaying attractive cytotoxicity and cytostatic effects (Károlyi et al., 2012).
Catalytic Applications
(4-Phenylquinazolin-2-yl)methanamine, a derivative of (2-Methoxyquinolin-4-yl)methanamine, was utilized to synthesize N-heterocyclic ruthenium(II) complexes, which were then employed as catalysts in transfer hydrogenation reactions. These catalysts demonstrated excellent conversions and high turnover frequency values, highlighting their potential in catalytic applications (Karabuğa et al., 2015).
Synthesis of Thiazolidinone Derivatives
Compounds related to (2-Methoxyquinolin-4-yl)methanamine were synthesized and screened for their antibacterial and antifungal activities. These compounds, especially thiazolidinone derivatives, showed significant potential in antimicrobial activities (Rana, Mistry, & Desai, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(2-methoxyquinolin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFOYPOCKNHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyquinolin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
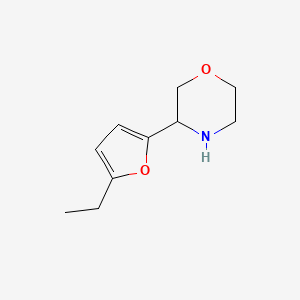
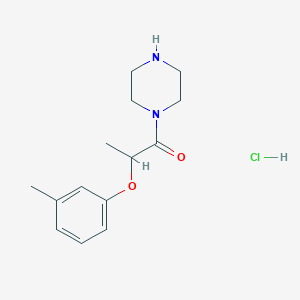
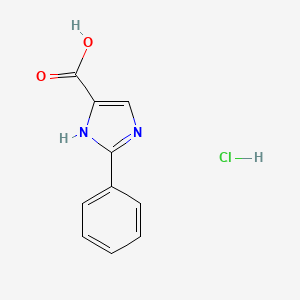
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
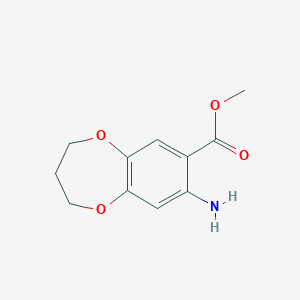
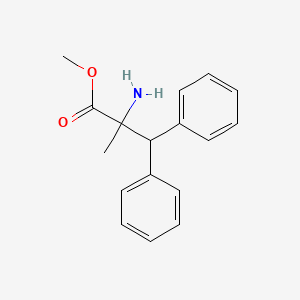

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)
